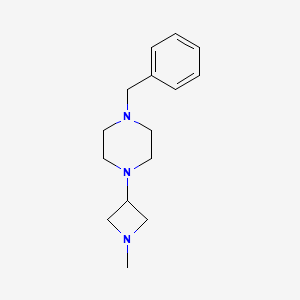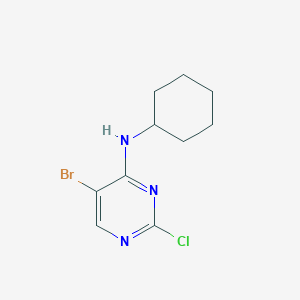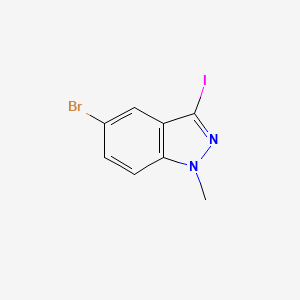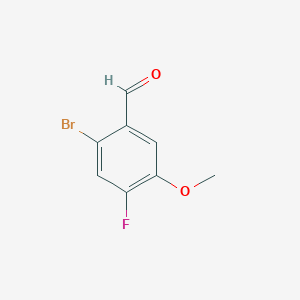![molecular formula C16H15N3O3 B3038505 (NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine CAS No. 866049-33-4](/img/structure/B3038505.png)
(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine
説明
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a nitrogen atom in its structure, which suggests that it could participate in various chemical reactions involving the formation or breaking of nitrogen-containing bonds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the quinoline ring and the various substituents attached to it. The presence of the nitrophenyl group could potentially introduce interesting electronic properties .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound could undergo would depend on the exact positions and nature of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in various solvents .科学的研究の応用
Electrochemical Behavior and Instability
- Electrochemical Characteristics : The electrochemical behavior of compounds related to (NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine has been studied, focusing on the instability of their reduction products in various media (Hazard et al., 1991).
Antimalarial Activity
- Antimalarial Potency : A series of compounds structurally similar to (NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine have shown increasing antimalarial potency against Plasmodium berghei in mice, correlating with specific structural features (Werbel et al., 1986).
Mutagenicity and Reactivity
- Photolytic Generation and Mutagenic Potential : Research on analogs of this compound has indicated their potential to form highly reactive and mutagenic derivatives upon photolysis, impacting mutation assays (Wild & Dirr, 1988).
Psycho- and Neurotropic Profiling
- Psychoactive and Neurotropic Properties : Studies on compounds structurally related to (NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine have identified specific derivatives with sedative, anti-anxiety, anti-amnesic, and antihypoxic effects, showing potential for psychoactive applications (Podolsky, Shtrygol’, & Zubkov, 2017).
Antimicrobial and Anti-Inflammatory Properties
- Antimicrobial and Anti-Inflammatory Activity : Novel substituted derivatives of related quinolinone compounds have been synthesized and demonstrated antimicrobial and anti-inflammatory activities, indicating potential pharmaceutical applications (Kumar, Fernandes, & Kumar, 2014).
Vasorelaxing Activity
- Vasorelaxing Effects : Alpha-methylidene-gamma-butyrolactone bearing derivatives of quinolin-2(1H)-ones, closely related to (NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine, have been synthesized and evaluated for their vasorelaxing activity, showing potential in vascular health research (Wang, Zhao, & Kuo, 2001).
作用機序
将来の方向性
特性
IUPAC Name |
(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-17-16(13-6-3-8-14(11-13)19(21)22)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11,20H,4,7,10H2/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXDJAPYGMXDPU-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=NO)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)/C(=N\O)/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B3038422.png)
![8-[(6-Chloropyridin-3-yl)methoxy]quinoline](/img/structure/B3038423.png)
methanone](/img/structure/B3038424.png)
![1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine](/img/structure/B3038425.png)
![4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B3038426.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3038432.png)
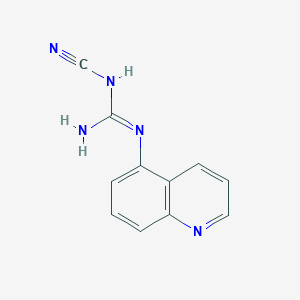
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B3038434.png)
![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B3038436.png)
